molecular formula C6H12ClNO B2737240 (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride CAS No. 2470439-91-7

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride

Cat. No.: B2737240
CAS No.: 2470439-91-7
M. Wt: 149.62
InChI Key: KXWFIDAAIIJPCW-UHFFFAOYSA-N
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Description

Its unique structure allows for diverse investigations, making it a valuable tool for studying molecular interactions, drug synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride typically involves the reaction of 5-methyl-1,2-dihydropyrrole with formaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial for ensuring the quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include substituted pyrroles, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigating molecular interactions and biological pathways.

    Industry: Used in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives, such as:

  • 1-Methyl-1H-pyrrole-2-carboxaldehyde
  • 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
  • 1-Benzyl-1H-pyrrole-2-carboxylic acid

Uniqueness

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride stands out due to its unique combination of a pyrrole ring with a methanol group, which provides distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Properties

IUPAC Name

(5-methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-6(5-8)3-2-4-7-6;/h2-3,7-8H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWFIDAAIIJPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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